Ethyl 2-fluorobenzoate

Description

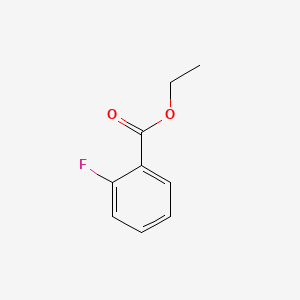

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWPGPOBTHOLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059996 | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-26-5 | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl o-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl o-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-fluorobenzoate chemical properties and structure

An In-depth Technical Guide to Ethyl 2-fluorobenzoate

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize fine chemical intermediates. This document details the compound's chemical properties, structure, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Fluorinated Intermediates

This compound (CAS No. 443-26-5) is a fluorinated aromatic compound that serves as a critical building block in organic synthesis.[1] The introduction of a fluorine atom at the ortho position of the ethyl benzoate scaffold imparts unique electronic properties and reactivity to the molecule.[2] This makes it a valuable precursor in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The strategic placement of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final products, a principle widely exploited in medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Fluorobenzoic Acid Ethyl Ester, Ethyl o-fluorobenzoate | [1][5][6] |

| CAS Number | 443-26-5 | [7] |

| Molecular Formula | C₉H₉FO₂ | [1][7] |

| Molecular Weight | 168.16 g/mol | [4][7] |

| Appearance | Clear, colorless to light orange/yellow liquid | [1][2][7] |

| Boiling Point | 115 °C or 221 °C | [1][7] |

| Density | 1.15 g/mL | [1][7] |

| Refractive Index (n20D) | 1.49 - 1.493 | [1][7] |

| Flash Point | 217-220°C | [7] |

| Purity | ≥ 97-98% (GC) | [1][2][5] |

Molecular Structure

The structure of this compound, featuring a fluorine atom ortho to the ethyl ester group on a benzene ring, is the source of its distinct reactivity.[2]

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons are expected.[8][9][10]

-

¹³C NMR : The carbon NMR spectrum reveals the different carbon environments within the molecule.[11]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 168.05865 Da.[12]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the C=O (ester) and C-F bonds.

Synthesis of this compound

This compound can be synthesized through several methods. A common and established laboratory-scale procedure is the Fischer esterification of 2-fluorobenzoic acid.

Fischer Esterification: A Validated Protocol

This method involves the acid-catalyzed reaction of 2-fluorobenzoic acid with ethanol. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents). The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture while stirring.

-

Reflux : Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. This step is critical to quench the reaction and remove the acid catalyst.

-

Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate. The choice of solvent is based on its ability to dissolve the ester while being immiscible with the aqueous layer.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Fischer esterification workflow for this compound synthesis.

Chemical Reactivity and Applications in Drug Development

The presence of the ortho-fluorine atom significantly influences the reactivity of this compound. It acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance. This electronic profile, combined with steric effects, makes it a versatile intermediate.

Key Reactions

-

Nucleophilic Acyl Substitution : The ester group can undergo hydrolysis, amidation, or transesterification to yield other derivatives of 2-fluorobenzoic acid.

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom can be displaced by strong nucleophiles under specific conditions, although this is generally less facile than with nitro-activated systems.

-

Directed Ortho-Metalation (DoM) : The ester and fluorine groups can direct lithiation to adjacent positions on the aromatic ring, enabling further functionalization.

Role in Pharmaceutical Synthesis

This compound is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][3] The incorporation of a 2-fluorobenzoyl moiety is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. It is utilized in the development of agents targeting neurological conditions, among others.[1][3] For instance, derivatives of 2-fluorobenzoic acid are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[13][14]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 443-26-5 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 443-26-5 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Ethyl 4-fluorobenzoate(451-46-7) 1H NMR [m.chemicalbook.com]

- 10. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(443-26-5) 13C NMR [m.chemicalbook.com]

- 12. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 2-fluorobenzoate (CAS 443-26-5)

Introduction

Ethyl 2-fluorobenzoate is a versatile fluorinated aromatic compound that serves as a pivotal intermediate in modern organic synthesis.[1] Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The presence of the fluorine atom at the ortho position of the ester imparts unique electronic properties and reactivity, making it a valuable building block for complex molecular architectures.[3]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis protocols, analytical characterization, and critical applications for professionals in research and drug development. The insights herein are grounded in established chemical principles and aim to equip scientists with the practical knowledge required for its effective utilization.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically supplied as a colorless to light yellow liquid.[1][3] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₂ | [1][4][5][6] |

| Molecular Weight | 168.17 g/mol | [1][5] |

| CAS Number | 443-26-5 | [1][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.15 g/mL | [1] |

| Boiling Point | 217 - 221 °C | [1][7] |

| Refractive Index (n20D) | 1.49 | [1] |

| Synonyms | 2-Fluorobenzoic acid ethyl ester, Ethyl o-fluorobenzoate | [1] |

Synthesis of this compound

Principle of Synthesis: Acylation of Ethanol

A common and straightforward method for the preparation of this compound is the acylation of ethanol using 2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic oxygen atom of ethanol. The subsequent loss of a chloride ion and a proton yields the stable ester product and hydrochloric acid. The use of excess ethanol can help drive the reaction to completion.

Experimental Protocol: Synthesis from 2-Fluorobenzoyl Chloride

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesizing this compound.[8]

Materials:

-

2-fluorobenzoyl chloride (35 g)

-

Absolute Ethanol (400 mL)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Combine 35 g of 2-fluorobenzoyl chloride and 400 mL of absolute ethanol in a suitable round-bottom flask equipped with a magnetic stir bar.

-

Stir the mixture at room temperature for a minimum of three hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to stand overnight to ensure complete conversion.

-

Set up a distillation apparatus and distill the mixture at a bath temperature of 50°C under reduced pressure to remove excess ethanol and volatile byproducts.

-

Continue the distillation until the product, this compound, is isolated as a dry residue. The purity should be verified by analytical methods as described in Section 5.0.

Workflow Visualization

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Role as a Fluorinated Building Block

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine substitution can profoundly alter a molecule's properties by:

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Improving Lipophilicity: Fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability.[2]

-

Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

This compound serves as a readily available source for the 2-fluorobenzoyl moiety, making it a valuable starting material for pharmaceuticals, particularly those targeting neurological conditions.[1][2]

Synthetic Utility and Pathway Visualization

This compound is a versatile intermediate that can undergo various transformations. The ester can be hydrolyzed back to the carboxylic acid for subsequent amide coupling, or the aromatic ring can participate in further functionalization reactions. This versatility makes it a key precursor for more complex active pharmaceutical ingredients (APIs).

Caption: A representative synthetic pathway using this compound.

Analytical Characterization (Quality Control)

A self-validating experimental system demands rigorous confirmation of starting material identity and purity. For this compound, several standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a triplet and a quartet in the aliphatic region, corresponding to the methyl and methylene protons of the ethyl group, respectively. The aromatic region will display a complex multiplet for the four protons on the fluorinated benzene ring.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the two aliphatic carbons of the ethyl group, and the six aromatic carbons (with C-F coupling visible).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry should reveal a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (approximately 168.1).[6]

-

Purity Analysis (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the material, which is typically expected to be ≥98%.[1]

Researchers must always verify the identity of a newly acquired reagent by comparing its analytical data against a trusted reference spectrum or the Certificate of Analysis provided by the supplier.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting. While it is not classified as acutely hazardous, adherence to standard safety protocols is essential.[9]

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. | [7][9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | [7][9] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | [1][9] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | [7][9] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [7][9] |

| Stability | Stable under normal storage conditions. | [9] |

Conclusion

This compound is more than a simple aromatic ester; it is a strategic enabling tool for chemical innovation. Its unique combination of a reactive ester handle and the modulating effects of an ortho-fluorine substituent makes it an indispensable building block in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and material science industries.[1][3] A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in their scientific endeavors.

References

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-fluoro-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-4-fluorobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: The Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9FO2). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 443-26-5|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-fluorobenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR spectral data is critical for the unambiguous identification and characterization of organic molecules. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of Ethyl 2-fluorobenzoate, a fluorinated aromatic ester of significant interest in synthetic chemistry.

The presence of a fluorine atom and an ethyl ester group on the benzene ring introduces distinct electronic effects and spin-spin couplings that are clearly reflected in the NMR spectra. This document will dissect these features, providing a comprehensive analysis of the chemical shifts and coupling constants, supported by established principles of NMR spectroscopy and data from analogous compounds.

Molecular Structure and Predicted NMR Resonances

This compound possesses a unique substitution pattern on the aromatic ring, leading to a predictable yet complex set of NMR signals. The ortho-positioning of the fluorine atom and the ethyl ester group breaks the symmetry of the benzene ring, rendering all four aromatic protons and all six aromatic carbons chemically inequivalent.

dot

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the protons of the ethyl group. The electron-withdrawing nature of the fluorine atom and the carbonyl group significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift. Furthermore, the fluorine atom introduces additional splitting of the adjacent proton signals (H-F coupling).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | ~7.90 | ddd | J(H6-H5) ≈ 7.7, J(H6-F) ≈ 4.8, J(H6-H4) ≈ 1.8 | 1H |

| H-4 | ~7.55 | m | - | 1H |

| H-3 | ~7.15 | t | J(H3-H4) ≈ 7.5 | 1H |

| H-5 | ~7.10 | td | J(H5-H4) ≈ 8.4, J(H5-H6) ≈ 7.7, J(H5-F) ≈ 1.0 | 1H |

| -OCH₂CH₃ | ~4.40 | q | J ≈ 7.1 | 2H |

| -OCH₂CH₃ | ~1.40 | t | J ≈ 7.1 | 3H |

Analysis of the ¹H NMR Spectrum

-

Ethyl Group Protons: The ethyl group exhibits a classic quartet for the methylene (-OCH₂-) protons around 4.40 ppm and a triplet for the methyl (-CH₃) protons at approximately 1.40 ppm. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom. The coupling between these two groups of protons results in the characteristic quartet and triplet pattern with a coupling constant of about 7.1 Hz.

-

Aromatic Protons:

-

H-6: This proton, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded of the aromatic protons, resonating around 7.90 ppm. It will appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho coupling, ~7.7 Hz), the fluorine atom (³JHF, ortho H-F coupling, ~4.8 Hz), and H-4 (meta coupling, ~1.8 Hz).

-

H-4: This proton is expected to be in a complex multiplet around 7.55 ppm due to coupling with H-3, H-5, and the fluorine atom.

-

H-3: The H-3 proton, being ortho to the fluorine atom, will be significantly influenced by it. It is predicted to appear as a triplet around 7.15 ppm due to coupling with H-4.

-

H-5: This proton will likely appear as a triplet of doublets (td) around 7.10 ppm. The triplet arises from the large ortho coupling to H-4 and H-6, and the doublet from the smaller meta coupling to the fluorine atom (⁴JHF, ~1.0 Hz).

-

The prediction of H-F coupling constants is based on typical values observed in fluorobenzene derivatives, where ortho H-F couplings are generally in the range of 4-10 Hz and meta H-F couplings are smaller, around 0-3 Hz.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display nine distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the two carbons of the ethyl group. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling (¹JCF), and other nearby carbons will show smaller C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C=O | ~165 | Small (⁴JCF) |

| C-2 (C-F) | ~162 | Large (¹JCF ≈ 250) |

| C-4 | ~134 | Small (³JCF) |

| C-6 | ~132 | Small (³JCF) |

| C-1 | ~124 | (²JCF ≈ 20-25) |

| C-5 | ~124 | Small (⁴JCF) |

| C-3 | ~117 | (²JCF ≈ 20-25) |

| -OCH₂CH₃ | ~61 | - |

| -OCH₂CH₃ | ~14 | - |

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded, appearing at approximately 165 ppm.

-

Aromatic Carbons:

-

C-2 (C-F): The carbon directly bonded to the fluorine atom (C-2) will be significantly downfield, around 162 ppm, and will appear as a doublet with a large one-bond C-F coupling constant of approximately 250 Hz.[3]

-

C-1, C-3, C-4, C-5, and C-6: The other aromatic carbons will resonate in the typical aromatic region of 115-135 ppm. Their precise chemical shifts and multiplicities will be influenced by the fluorine and ester substituents. The carbons ortho and para to the fluorine (C-1, C-3) will show two-bond C-F couplings (²JCF) in the range of 20-25 Hz, while the meta carbons (C-4, C-6) will exhibit smaller three-bond couplings (³JCF).[3][4]

-

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around 61 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Analysis

The following provides a generalized, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.[5][6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed). A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Workflow for Structural Verification

The interpretation of NMR spectra is a logical process of correlating the acquired data with the proposed molecular structure.

dot

Caption: Logical workflow for the structural verification of this compound using NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural elucidation. The characteristic signals of the ethyl group, combined with the complex splitting patterns and chemical shifts of the aromatic protons and carbons due to the influences of the fluorine and ester functionalities, serve as a unique fingerprint for this molecule. A thorough analysis of chemical shifts, integration, and coupling constants (both H-H and H-F/C-F) is essential for the complete assignment of all resonances and the confirmation of the molecular structure. This guide provides a foundational understanding for researchers and scientists working with this and similar fluorinated aromatic compounds.

References

- Loemker, J. E., et al. (n.d.). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of Molecular Spectroscopy.

- Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2369.

- Mohanty, S., & Venkateswarlu, P. (n.d.). Proton and fluorine NMR spectra of fluorobenzene.

- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.

- Evans, D. F. (1963). DETERMINATION OF RELATIVE SIGNS OF H—F COUPLING CONSTANTS IN FLUOROBENZENES BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(5), 1323–1326.

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Supporting Information. (2014). The Royal Society of Chemistry.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

Sources

Part 1: Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-fluorobenzoate

This guide provides a comprehensive examination of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.

This compound (C₉H₉FO₂, Molecular Weight: 168.16 g/mol ) is a key chemical intermediate whose purity and structural integrity are paramount in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring an ortho-fluorine atom on a benzoate ring esterified with ethanol, presents unique spectroscopic characteristics that will be detailed herein.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first step in structural analysis. The technique is predicated on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint that reveals its constituent functional groups. For this compound, FT-IR is indispensable for confirming the presence of the core aromatic ester and C-F moieties.

Expertise in Practice: The Rationale of FT-IR Analysis

The choice to begin with FT-IR is strategic. It provides immediate confirmation of the primary chemical architecture. Aromatic esters, like this compound, exhibit a characteristic "Rule of Three" pattern: three strong absorption bands corresponding to the C=O stretch and two distinct C-O stretches.[2][3] The positions of these bands are subtly influenced by the electronic effects of the aromatic ring and the ortho-fluorine substituent. Conjugation between the benzene ring and the carbonyl group typically lowers the C=O stretching frequency compared to a saturated ester.[4]

A Self-Validating Experimental Protocol: FT-IR Analysis

This protocol ensures reproducibility and accuracy through systematic data acquisition and background correction.

-

Instrumentation: A modern FT-IR spectrometer, such as one equipped with a deuterated triglycine sulfate (DTGS) detector, is standard.[5] For this analysis, an Attenuated Total Reflectance (ATR) accessory is preferred for its minimal sample preparation.

-

Sample Preparation:

-

Place a single drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure complete coverage of the crystal to maximize signal intensity.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum (typically 32 co-added scans). This is a critical step to mathematically subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum under identical conditions as the background (e.g., spectral range 4000–600 cm⁻¹, resolution 4 cm⁻¹, 32 scans).[5]

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

-

Perform a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.

-

Visualizing the FT-IR Workflow

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Expected Spectroscopic Data for this compound

The following table summarizes the anticipated absorption bands critical for the identification of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Correlation |

| 3100–3000 | Medium | C-H Stretch | Aromatic C-H bonds on the benzene ring. |

| 2985–2850 | Medium | C-H Stretch | Aliphatic C-H bonds in the ethyl group (-CH₂CH₃). |

| 1730–1715 | Strong | C=O Stretch | Carbonyl group of the aromatic ester. This is often the most intense peak in the spectrum and is a key diagnostic feature.[2][4] |

| 1600–1450 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1310–1250 | Strong | Asymmetric C-C-O Stretch | Ester linkage (Aryl-C-O). This is the second major peak in the "Rule of Three" for aromatic esters.[2] |

| 1300-1000 | Strong | C-F Stretch | Carbon-Fluorine bond. The position can be variable but is typically strong. |

| 1130–1100 | Strong | Symmetric O-C-C Stretch | Ester linkage (O-Alkyl). This is the third characteristic strong peak for an ester.[2] |

Part 2: Molecular Weight and Structural Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight of a compound and offers detailed structural insights through the analysis of its fragmentation patterns. For this guide, we focus on Electron Ionization (EI), a hard ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation.

Expertise in Practice: Deciphering Fragmentation Logic

In EI-MS, a high-energy electron beam (typically 70 eV) dislodges an electron from the analyte, forming a positively charged radical ion known as the molecular ion (M•⁺).[6] This ion's mass-to-charge ratio (m/z) provides the molecule's nominal molecular weight. Due to the high energy involved, the molecular ion is unstable and fragments into smaller, more stable ions and neutral radicals.[7] The fragmentation pathways are not random; they are governed by the principles of chemical stability. The most abundant fragment ion forms the 'base peak' in the spectrum.

For this compound, the fragmentation is dictated by the stability of the resulting ions, particularly the resonance-stabilized acylium ions and aromatic cations.[8][9] The presence of the ester group and the aromatic ring provides predictable cleavage points.

A Self-Validating Experimental Protocol: EI-MS Analysis

-

Instrumentation: A mass spectrometer equipped with an EI source, coupled to a Gas Chromatograph (GC) for sample introduction and purification. A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Separation (Optional but Recommended):

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that ensures the elution of the analyte as a sharp, symmetrical peak. This step ensures that the spectrum obtained is of a pure compound.

-

-

Ionization and Analysis:

-

As the analyte elutes from the GC, it enters the EI source, which is maintained at a standard electron energy of 70 eV.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

-

-

Data Acquisition:

-

The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

Visualizing the Fragmentation Pathway

The primary fragmentation of this compound involves cleavages around the stable ester and aromatic functionalities.

Caption: Primary EI fragmentation pathways for this compound.

Predicted Mass Spectrum Data

The analysis of the mass spectrum relies on identifying the molecular ion and correlating major fragment ions to logical neutral losses.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

| 168 | [C₉H₉FO₂]•⁺ | - | Molecular Ion (M•⁺). Confirms the molecular weight of the compound. |

| 141 | [FC₆H₄CO]⁺ | •C₂H₃ (27 Da) or •OCH₂CH₃ (45 Da) from M-H2 | Base Peak (often). Loss of an ethyl radical. This 2-fluorobenzoyl cation is highly stabilized by resonance and is a major fragment.[8][10] |

| 123 | [FC₆H₄COOH]•⁺ | C₂H₄ (28 Da) | Result of a McLafferty-type rearrangement (loss of ethylene), indicating the presence of the ethyl ester. |

| 95 | [FC₆H₄]⁺ | CO (28 Da) from m/z 123; or C₂H₅O₂ from M•⁺ | Fluorophenyl cation. A common and stable fragment resulting from the decarbonylation of the benzoyl cation. |

| 75 | [C₆H₃]⁺ | HF (20 Da) from m/z 95 | Loss of hydrogen fluoride from the fluorophenyl cation. |

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is achieved through the synergistic interpretation of FT-IR and Mass Spectrometry data. FT-IR analysis provides definitive evidence of the core functional groups—the aromatic ring, the ester linkage, and the carbon-fluorine bond. Concurrently, mass spectrometry confirms the compound's precise molecular weight (168 g/mol ) via the molecular ion peak and validates the molecular structure through a predictable and logical fragmentation pattern, with key fragments at m/z 141 and 95 corroborating the presence of the 2-fluorobenzoyl moiety. Together, these techniques provide a self-validating system that confirms the identity and integrity of this compound with a high degree of confidence, a critical requirement for its application in high-stakes fields like pharmaceutical and agrochemical development.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82-87. Available at: [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2072-2075. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved December 30, 2025, from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

PubChemLite. (n.d.). This compound (C9H9FO2). Retrieved December 30, 2025, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. In NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

Dike, C. K., et al. (2024). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta. ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Mthis compound. In NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

Takhistov, V. V., et al. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 649-679. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved December 30, 2025, from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

National Institute of Standards and Technology. (n.d.). Mthis compound. In NIST Chemistry WebBook. Retrieved December 30, 2025, from [Link]

-

Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Retrieved December 30, 2025, from [Link]

- De Laeter, J. R. (2009). Applications of Inorganic Mass Spectrometry. John Wiley & Sons.

-

University of the West Indies. (n.d.). Fragmentation Processes. Retrieved December 30, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Applications. Retrieved December 30, 2025, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. whitman.edu [whitman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2-fluorobenzoate

This guide provides a comprehensive analysis of the safety protocols, chemical properties, and handling procedures for Ethyl 2-fluorobenzoate (CAS No. 443-26-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard recitation of safety data sheet (SDS) information. It offers a deeper, causal understanding of the "why" behind each safety recommendation, grounded in the substance's specific chemical characteristics. Our objective is to empower laboratory professionals with the knowledge to handle this valuable chemical intermediate with the utmost safety and efficacy.

Introduction: The Role of this compound in Modern Synthesis

This compound is a versatile chemical intermediate recognized for its utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring an ortho-fluorine atom on a benzoate ring, imparts unique reactivity and electronic properties that are highly advantageous for constructing complex molecules.[1] The fluorine substituent can significantly enhance the biological activity, metabolic stability, and lipophilicity of target compounds, making it a crucial building block in the development of novel drugs and advanced materials.[2]

Given its integral role in research and development, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible science. This guide deconstructs the material safety data sheet to provide actionable, field-proven insights.

Section 1: Core Chemical Identity and Physical Properties

A foundational understanding of a chemical's physical properties is essential for predicting its behavior in various laboratory settings, from storage to reaction workups. This compound is a colorless to light yellow, clear liquid.[1][2]

Chemical Structure Diagram

The unique reactivity of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the fluorine atom at the ortho position influences the reactivity of the ester group and the aromatic ring.

Caption: Hazard classification logic for this compound.

Section 3: Safe Handling and Exposure Control Protocols

Adherence to proper handling and storage protocols is the most effective way to mitigate risks. The primary directive is to prevent contact and avoid creating conditions that could lead to a fire.

Experimental Protocol: Safe Handling Workflow

-

Preparation & Engineering Controls :

-

Rationale : Proactive measures are superior to reactive ones.

-

Action : Before handling, ensure a chemical fume hood is operational and the safety shower/eyewash station is unobstructed. [3]The principle here is to use engineering controls as the first line of defense to minimize inhalation exposure.

-

-

Personal Protective Equipment (PPE) Donning :

-

Rationale : To create a barrier between the user and the chemical.

-

Action : Wear standard laboratory PPE, including:

-

Rationale : To prevent spills, inhalation, and contact.

-

Action : Conduct all transfers and manipulations of this compound inside the chemical fume hood. Avoid ingestion and inhalation. [4]Avoid contact with skin, eyes, and clothing. [5]4. Post-Handling :

-

Rationale : To prevent unintentional cross-contamination.

-

Action : Tightly close the container. [5]Wash hands thoroughly after handling.

-

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place. [4][5]Store at room temperature. [2]* Why These Conditions? :

-

Tightly Closed : Prevents the escape of vapors, which, although having low vapor pressure, can accumulate.

-

Cool & Ventilated : Mitigates the risk associated with its combustible nature by keeping it away from potential ignition sources and preventing vapor buildup. * Dry : Prevents potential hydrolysis of the ester over long periods.

-

-

Incompatible Materials : Avoid strong acids, strong bases, and strong oxidizing agents. [3]These substances can catalyze hydrolysis or lead to other unintended, potentially exothermic reactions.

Section 4: Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following steps should be taken immediately following exposure. In all cases of significant exposure or if symptoms persist, seek medical attention.

| Exposure Route | Protocol | Rationale |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. [4][5] | The goal is rapid dilution and physical removal of the chemical to prevent damage to the cornea and other sensitive tissues. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. [4][5] | Prompt and thorough washing is necessary to remove the chemical from the skin surface. |

| Inhalation | Remove to fresh air. If symptoms occur, get medical attention. [4][5] | This moves the individual away from the source of exposure and into an oxygen-rich environment. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. [4][5] | This helps to dilute the chemical in the stomach. Do not induce vomiting unless directed by a medical professional. |

Accidental Release and Spill Containment Workflow

A small spill in a laboratory setting can be managed safely by following a clear, methodical procedure.

Caption: Step-by-step workflow for managing a small laboratory spill.

For any fire involving this compound, use extinguishing media appropriate for the surrounding environment. Wear self-contained breathing apparatus (SCBA) and full protective gear. [4]

Section 5: Toxicological and Ecological Profile

Toxicological Information

A significant point for all researchers to note is that the toxicological properties of this compound have not been fully investigated. [4]The absence of comprehensive toxicity data necessitates a cautious approach. It should be handled as if it were potentially hazardous, following all prescribed safety protocols to minimize exposure. No known carcinogenic, mutagenic, or reproductive effects have been reported, largely due to the lack of specific studies. [3]

Ecological Information

From an environmental perspective, this compound is not expected to pose a significant ecological threat if handled and disposed of correctly. Key points include:

-

Mobility : Due to its low water solubility, it is not likely to be mobile in the environment. [4][5]* Persistence : It may persist in the environment based on its structure and immiscibility with water. [4]* Disposal : Do not empty into drains. [4]All chemical waste must be disposed of in accordance with local, regional, and national regulations.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. While some safety data sheets may not classify it as hazardous under OSHA regulations, its combustible nature and the incomplete toxicological profile demand a high level of respect and care. By understanding the chemical reasoning behind the safety protocols—from its physical properties influencing storage to its reactivity dictating compatibility—researchers can ensure a safe and effective laboratory environment. Always prioritize the use of engineering controls, wear appropriate PPE, and consult the supplier-specific MSDS before commencing any work.

References

-

Title: Understanding this compound: Properties and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: SAFETY DATA SHEET - this compound Source: Thermo Fisher Scientific (Alfa Aesar) URL: [Link]

-

Title: Ethyl 2-amino-5-fluorobenzoate Source: PubChem URL: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-fluorobenzoate

Introduction

Ethyl 2-fluorobenzoate (CAS No. 443-26-5) is a significant chemical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring an ethyl ester and a fluorine atom on the benzene ring, imparts unique reactivity and physical characteristics that are crucial for its application in complex organic synthesis.[1] This guide provides a detailed examination of two of its key physical properties: boiling point and density. A thorough understanding of these properties is fundamental for process optimization, safety, and quality control in a laboratory and industrial setting.

This document will not only present the known values for these properties but will also delve into the standardized methodologies for their experimental determination. The causality behind the selection of these methods and the principles that ensure their accuracy are explained to provide a comprehensive and actionable resource for scientific professionals.

Core Physical Properties

The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the purity of a substance. For this compound, these properties are essential for designing distillation and purification processes, as well as for confirming the identity and quality of the material.

Tabulated Physical Properties of this compound

| Property | Value | Conditions | Source |

| Boiling Point | 115 °C | Not Specified | ChemicalBook[3] |

| 221 °C | Not Specified | Chem-Impex[1] | |

| Density | 1.15 g/cm³ | Not Specified | ChemicalBook[3], Chem-Impex[1] |

| Appearance | Colorless to light orange to yellow clear liquid | Ambient | Chem-Impex[1] |

| Molecular Formula | C₉H₉FO₂ | - | ChemicalBook[3] |

| Molecular Weight | 168.16 g/mol | - | ChemicalBook[3] |

Note on Boiling Point Discrepancy: The observed variance in the reported boiling points (115 °C vs. 221 °C) may be attributable to the conditions under which the measurements were taken, such as atmospheric or reduced pressure. It is imperative for researchers to ascertain the pressure at which a boiling point was determined.

Experimental Determination of Physical Properties

The following sections detail the robust experimental protocols for the determination of the boiling point and density of liquid compounds like this compound. These methods are selected for their reliability and are standard practice in organic chemistry laboratories.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[4] At this temperature, the liquid converts into a vapor. This property is a sensitive indicator of purity, with pure compounds exhibiting a sharp boiling point.

This method is advantageous when only a small sample of the liquid is available.

Step-by-Step Protocol:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., paraffin oil).

-

Heating: The heating bath is gradually heated, and the liquid in the test tube is observed.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

-

Boiling Point Identification: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Causality of Experimental Choices: The use of a heating bath ensures uniform heat distribution. The inverted capillary traps the vapor of the substance, allowing for a precise determination of the temperature at which the vapor pressure equals the atmospheric pressure.

Caption: Workflow for determining boiling point via the capillary method.

Determination of Density

Density is defined as the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity.

This method relies on the precise measurement of the mass of a known volume of the liquid.

Step-by-Step Protocol:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance and recorded.

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container with Liquid: The mass of the graduated cylinder containing the liquid is measured and recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[2]

Trustworthiness of the Protocol: The accuracy of this method is contingent on the precision of the analytical balance and the volumetric glassware. For higher accuracy, a pycnometer is preferred as it has a precisely known volume. Temperature control is also crucial as density is temperature-dependent.

Caption: Workflow for determining density via gravimetric analysis.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its effective use in research and drug development. This guide has provided the reported values for these properties and detailed, self-validating protocols for their experimental determination. By understanding the principles behind these methodologies, scientists can ensure the quality and consistency of their work, leading to more reliable and reproducible outcomes in the synthesis of novel chemical entities.

References

-

Chem-Impex. This compound. [Link]

-

LibreTexts Chemistry. Density of liquids. [Link]

-

University of Babylon. Experiment name / Determination of Boiling point Purpose. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

JoVE. Boiling Points - Procedure. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties and Applications. [Link]

-

PubChem. Ethyl 2-amino-5-fluorobenzoate. [Link]

-

PubChem. Ethyl 2-Amino-4-fluorobenzoate. [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Ethyl 2-Fluorobenzoate in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of ethyl 2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As the precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this paper synthesizes foundational solubility principles, predicts solubility behavior based on molecular structure, and presents a rigorous, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's solution behavior to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 443-26-5) is a critical building block in modern organic synthesis.[1] Its structure, featuring an ethyl ester and an ortho-positioned fluorine atom on a benzene ring, imparts unique electronic properties and reactivity.[1] The fluorine substituent is of particular importance in medicinal chemistry, as its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several key applications:

-

Reaction Medium Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics. Solubility data guides the choice of a solvent that can dissolve all necessary reagents at the desired temperature.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.

-

Extraction Processes: Isolating a target compound from a reaction mixture often involves liquid-liquid extraction, a technique that relies on the compound's preferential solubility in one of two immiscible solvents.[2]

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents is a critical factor in developing stable and bioavailable drug formulations.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a framework for its experimental determination, and discuss its practical implications.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[3] At a molecular level, solubility is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure and Polarity of this compound

This compound (C₉H₉FO₂) is a moderately polar molecule. Its key structural features influencing solubility are:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions.

-

Ester Group (-COOEt): The ester functionality is polar, with the carbonyl oxygen and the ester oxygen being capable of acting as hydrogen bond acceptors.

-

Fluorine Atom: The ortho-fluorine atom is highly electronegative, inducing a dipole moment. However, it is a weak hydrogen bond acceptor.

The overall polarity is a composite of these features. While the ester group provides some polar character, the molecule is dominated by the nonpolar aromatic ring and the ethyl group. Its non-fluorinated analog, ethyl benzoate, is described as almost insoluble in water but miscible with most organic solvents, which suggests a similar behavior for this compound.[4][5]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: In line with the "like dissolves like" principle, this compound is expected to exhibit higher solubility in solvents of similar polarity.[3] This includes a wide range of common organic solvents.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the solute-solute and solvent-solvent interactions.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can interact with the oxygen atoms of the ester group in this compound, potentially enhancing solubility.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile of this compound: A Predictive and Illustrative Overview

While specific, experimentally-derived quantitative solubility data for this compound is sparse in the available literature, we can predict its solubility based on the behavior of its close analog, ethyl benzoate, and general principles of organic chemistry. Ethyl benzoate is known to be soluble in alcohols, ethyl acetate, chloroform, and hexane.[2]

To provide a practical framework for researchers, the following table presents a hypothetical yet scientifically plausible set of solubility data for this compound in a range of common organic solvents at standard temperature.

Disclaimer: The following data is illustrative and intended to serve as a guide for experimental design. Actual values must be determined empirically using the protocol outlined in Section 4.

Table 1: Illustrative Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility Category | Illustrative Solubility ( g/100 mL) |

| Hexane | Nonpolar (Aliphatic) | Soluble | > 30 |

| Toluene | Nonpolar (Aromatic) | Very Soluble | > 50 |

| Diethyl Ether | Polar Aprotic | Very Soluble | > 50 |

| Ethyl Acetate | Polar Aprotic | Very Soluble | > 50 |

| Acetone | Polar Aprotic | Miscible | ∞ |

| Dichloromethane | Polar Aprotic | Very Soluble | > 50 |

| Methanol | Polar Protic | Miscible | ∞ |

| Ethanol | Polar Protic | Miscible | ∞ |

| Isopropanol | Polar Protic | Miscible | ∞ |

| Water | Polar Protic | Sparingly Soluble | < 0.1 |

This predictive data suggests that this compound is likely to be highly soluble or miscible in a wide range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic solvents like acetone and polar protic solvents like ethanol. Its solubility in water is expected to be very low due to the predominantly nonpolar character of the molecule.

Experimental Protocol for the Quantitative Determination of Solubility

The following protocol provides a robust and reliable method for determining the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Micropipettes

-

Volumetric flasks

-

Syringes and syringe filters (0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Vortex mixer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of a distinct undissolved phase of the solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a minimum of 24 hours to ensure that the solution has reached saturation. Longer equilibration times may be necessary and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Record the exact weight of the filtered saturated solution.

-

-

Quantitative Analysis (by GC-FID or HPLC-UV):

-

Prepare a series of calibration standards of this compound in the same solvent used for the solubility measurement. The concentration range of the standards should bracket the expected concentration of the saturated solution.

-

Analyze the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A simplified workflow for the experimental determination of solubility.

Molecular Interactions and Solubility: A Deeper Dive

The high solubility of this compound in a variety of organic solvents can be attributed to the favorable intermolecular interactions between the solute and solvent molecules.

Caption: Intermolecular forces driving the solubility of this compound.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces (London dispersion forces) between the aromatic ring and alkyl chain of this compound and the solvent molecules.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Dipole-dipole interactions between the polar ester group of the solute and the polar functional groups of the solvent molecules are the dominant attractive forces.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): In addition to dipole-dipole interactions, the oxygen atoms of the ester group in this compound can act as hydrogen bond acceptors for the hydroxyl protons of the alcohol solvents, leading to strong solute-solvent interactions and high solubility.

Conclusion and Future Outlook

This compound is a versatile and valuable intermediate in the chemical and pharmaceutical industries. While quantitative solubility data is not widely published, a strong understanding of its molecular structure and the principles of solubility allows for accurate predictions of its behavior in a wide range of organic solvents. It is anticipated to be highly soluble or miscible in most common organic solvents, with the exception of water.

For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a reliable and robust framework for its determination. The continued investigation and publication of such fundamental physicochemical data will be invaluable to the scientific community, enabling more efficient process development, optimization, and innovation in the synthesis of novel, high-value molecules.

References

-

Solubility of Things. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Florida Atlantic University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl benzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: The Strategic Use of Ethyl 2-Fluorobenzoate in the Synthesis of Pharmaceutical Scaffolds

Abstract

Ethyl 2-fluorobenzoate has emerged as a pivotal intermediate in pharmaceutical synthesis, primarily due to the unique chemical properties conferred by the ortho-positioned fluorine atom.[1][2] This application note provides an in-depth guide for researchers on leveraging this compound as a versatile building block for constructing complex pharmaceutical molecules. We will explore the core chemical principles governing its reactivity, present detailed protocols for key transformations, and showcase its application in the conceptual synthesis of frameworks related to established drug classes. The strategic introduction of fluorine into organic structures can significantly enhance the biological activity, metabolic stability, and overall efficacy of drug candidates.[1][3][4] This guide serves as a practical resource for harnessing these benefits in a laboratory setting.

Introduction: The Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a widely adopted strategy in modern drug discovery. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] this compound is a readily available and highly versatile chemical intermediate that serves as an excellent precursor for introducing these advantageous fluorine-related effects.[2][3] Its unique structure, featuring an ester group and an activated fluoro-substituent on the aromatic ring, makes it amenable to a variety of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr).[2][5] This note will detail the mechanistic underpinnings of its reactivity and provide practical, step-by-step protocols for its use in synthesizing pharmaceutical precursors.

Core Principles: Reactivity of this compound

The synthetic utility of this compound is dominated by the reactivity of the C-F bond on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Unlike typical SN1 and SN2 reactions where fluoride is a poor leaving group, in nucleophilic aromatic substitution, the high electronegativity of the fluorine atom makes it an excellent leaving group.[5][6] The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bonded to the fluorine. This step is often rate-determining. The electron-withdrawing nature of the adjacent ester group helps to stabilize the resulting negative charge.[6]

-

Formation of a Meisenheimer Complex: A resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed.[5] The negative charge is delocalized across the aromatic ring and onto the ortho- and para-positioned electron-withdrawing groups.

-

Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[5]

This reactivity pattern allows for the facile introduction of a wide range of nucleophiles—such as amines, alkoxides, and thiolates—onto the aromatic ring, making this compound a cornerstone for building diverse molecular architectures.[1][5]

Caption: General workflow of the SNAr mechanism on this compound.

Application Protocol 1: Synthesis of a Biphenyl Precursor for Diflunisal Analogs

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) characterized by a 2,4-difluorophenyl moiety linked to salicylic acid.[7] While its commercial synthesis often employs Suzuki coupling with 2,4-difluorophenylboronic acid[8], this protocol demonstrates a conceptual palladium-catalyzed cross-coupling reaction to construct a similar biphenyl core, a common scaffold in pharmaceuticals.

Objective: To synthesize Ethyl 5-(4-hydroxyphenyl)-2-fluorobenzoate, a key biphenyl intermediate.

Protocol: Suzuki Cross-Coupling

-